Bax inhibitor peptide V5

Overview

Description

“Bax inhibitor peptide V5” (BIP V5) is a cell-permeable pentapeptide based on the Ku70-Bax inhibiting domain . It acts as an effective inhibitor for Bax-mediated apoptosis . Bax is a pro-apoptotic member of Bcl-2 family proteins and plays an important role in mitochondria-dependent apoptosis .

Synthesis Analysis

BIP V5 is synthesized as a pentapeptide with the sequence VPMLK . It is available commercially and can be synthesized for research purposes .

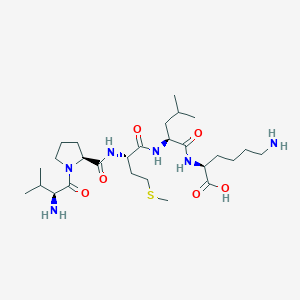

Molecular Structure Analysis

The molecular formula of BIP V5 is C27H50N6O6S . Its molecular weight is 586.79 .

Chemical Reactions Analysis

BIP V5 interacts with Bax and prevents its conformational change and mitochondrial translocation . It reduces cell death in certain cells and has no significant effect on cell cycle arrest at the G2/M phase . It upregulates the expression of anti-apoptotic proteins Bcl-2 and XIAP, and downregulates the expression of apoptosis-inducing proteins Bax, Bad, and nuclear factor-κB-p65 .

Physical And Chemical Properties Analysis

BIP V5 is a white lyophilized solid . It is soluble in water at a concentration of 1 mg/mL .

Scientific Research Applications

Parkinson's Disease : Pre-administration of Bip-V5 in a Parkinson's disease (PD) rat model significantly decreased the loss of nigral dopaminergic neurons and reduced the expression of apoptosis markers. This suggests that Bip-V5 might be a promising preventive or therapeutic method for PD (Ma et al., 2016).

Bax Inhibition Mechanism : Bip-V5, along with other Bax-Inhibiting Peptides (BIPs), functions as a pharmacological inhibitor of Bax-induced cell death. These peptides are potential therapeutic tools for protecting essential cells in various diseases (Jensen et al., 2019).

Bax-Mediated Apoptosis Prevention : Peptides derived from the Bax-binding domain of Ku70, including Bip-V5, were found to be cell-permeable and effective in protecting cells from Bax-mediated apoptosis. This indicates their potential as therapeutic tools to reduce cellular damage (Gomez et al., 2007).

Lung Injury Treatment : Bip-V5 has been shown to improve the survival rate and reduce the degree of bleomycin-induced lung injury in mice by suppressing Bax activation, suggesting its potential as a novel therapeutic strategy against lung injury (Suzuki et al., 2017).

Bax Function Study : Research on Bax and its role in apoptosis has shown that Bax-induced alterations in mitochondrial function and subsequent cell death do not apparently require the known interleukin 1 beta-converting enzyme-like proteases (Xiang et al., 1996).

Cytoprotective Applications : Bax-inhibiting peptides, including Bip-V5, were designed based on the Bax-binding domain of Ku70. These peptides have shown effectiveness in inhibiting Bax-mediated apoptosis induced by various apoptotic stimuli, indicating their potential in controlling apoptosis-related diseases (Sawada et al., 2003).

Cell Adhesion and Actin Polymerization : Bax inhibitor-1 (BI-1), a protein related to Bip-V5, increases cell adhesion through actin polymerization. This suggests potential applications in manipulating cell adhesion for therapeutic purposes (Lee et al., 2010).

Mechanism of Action

Target of Action

The primary target of Bax inhibitor peptide V5 (BIP-V5) is the Bax protein . Bax is a pro-apoptotic member of the Bcl-2 family proteins and plays a crucial role in mitochondria-dependent apoptosis . Bax usually resides in the cytosol and translocates to the mitochondria following apoptotic stimuli .

Mode of Action

BIP-V5 is a cell-permeable pentapeptide that inhibits Bax translocation to the mitochondria . It interacts with Bax, prevents its conformational change, and inhibits its mitochondrial translocation . This interaction is competitive with Ku70, another protein that binds to Bax .

Biochemical Pathways

The inhibition of Bax translocation by BIP-V5 affects the apoptosis pathway. By preventing Bax from reaching the mitochondria, BIP-V5 disrupts the process of mitochondria-dependent apoptosis . This disruption can prevent cell death induced by various agents, including staurosporine, ultraviolet light, and anti-cancer drugs .

Pharmacokinetics

It is known that bip-v5 is a cell-permeable peptide , which suggests it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BIP-V5.

Result of Action

The primary result of BIP-V5’s action is the inhibition of apoptosis . By preventing Bax translocation and subsequent mitochondrial-dependent apoptosis, BIP-V5 can protect cells from death induced by various stimuli . This cytoprotective effect has potential implications in the treatment of diseases where apoptosis plays a key role, such as cancer .

Action Environment

It is known that bip-v5 displays extended stability in culture medium, suggesting it may be relatively stable under various environmental conditions

Safety and Hazards

Future Directions

BIP V5 has shown potential in cancer treatment as it inhibits Bax-mediated apoptosis . It has also been found to significantly improve islet function following isolation and improve islet graft function following transplantation in a mouse model . These findings suggest potential applications of BIP V5 in the treatment of diseases related to apoptosis, such as cancer and diabetes .

Biochemical Analysis

Biochemical Properties

Bax inhibitor peptide V5 functions by inhibiting the translocation of Bax to the mitochondria, thereby preventing Bax-mediated apoptosis. This peptide interacts with several key biomolecules, including Bax itself, Ku70, and other members of the Bcl-2 family. The interaction with Ku70 is particularly important, as Ku70 binds to Bax and inhibits its pro-apoptotic activity. This compound mimics this interaction, effectively blocking Bax from inducing apoptosis .

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. In particular, it has been demonstrated to protect cells from apoptosis induced by various stimuli, including ultraviolet radiation and anti-cancer drugs. This peptide upregulates the expression of anti-apoptotic proteins such as Bcl-2 and XIAP, while downregulating pro-apoptotic proteins like Bax, Bad, and nuclear factor-κB-p65 . These changes in protein expression lead to enhanced cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to Bax and preventing its conformational change and translocation to the mitochondria. This inhibition is competitive with Ku70, which naturally binds to Bax and inhibits its activity. By mimicking the Bax-binding domain of Ku70, this compound effectively blocks Bax-mediated apoptosis. Additionally, this peptide has been shown to inhibit caspase-independent necrotic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated extended stability in culture medium, maintaining its activity for up to three days. This stability is crucial for its effectiveness in experimental applications. Over time, the peptide continues to inhibit apoptosis and enhance cell survival, with no significant degradation observed under standard storage conditions .

Metabolic Pathways

This compound is involved in the regulation of metabolic pathways related to apoptosis. By inhibiting Bax, the peptide prevents the release of cytochrome c from the mitochondria, which is a key step in the activation of the apoptotic cascade. This inhibition also affects the activation of downstream caspases, further preventing cell death. The peptide’s interaction with Ku70 and other Bcl-2 family proteins is central to its role in these pathways .

Transport and Distribution

This compound is a cell-permeable peptide, allowing it to be effectively transported into cells. Once inside the cell, it interacts with Bax and other target proteins to exert its effects. The peptide’s distribution within the cell is influenced by its binding interactions, particularly with Ku70, which helps localize it to the cytosol where Bax is present .

Subcellular Localization

Within the cell, this compound is primarily localized in the cytosol. This localization is crucial for its function, as it needs to interact with Bax before Bax translocates to the mitochondria. The peptide’s design, based on the Bax-binding domain of Ku70, ensures that it effectively competes with Bax for binding, preventing Bax from inducing apoptosis .

properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N6O6S/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39)/t18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMUTADCTDDWPV-YFNVTMOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

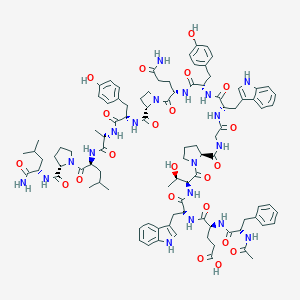

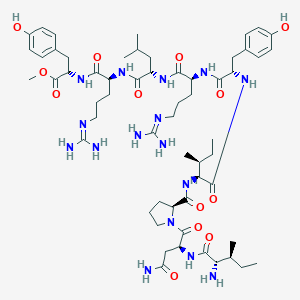

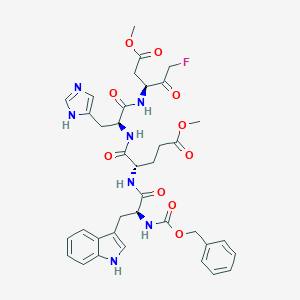

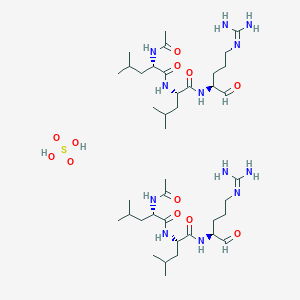

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

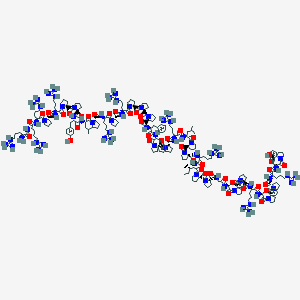

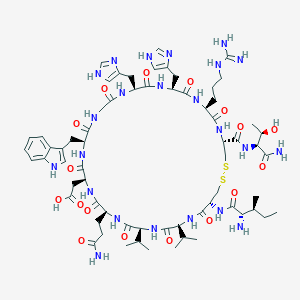

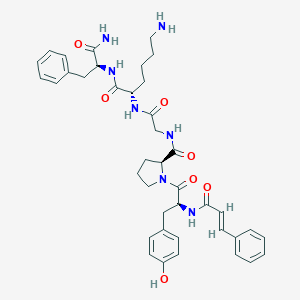

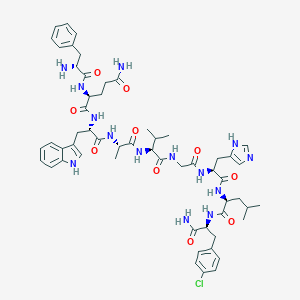

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)